molecular formula C22H31N3O B12582585 N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine CAS No. 627521-38-4

N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine

Cat. No.: B12582585
CAS No.: 627521-38-4
M. Wt: 353.5 g/mol
InChI Key: GGHIBDRUNLKBFE-UHFFFAOYSA-N
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Description

N¹-(2,2-Diphenylethyl)-N²-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by two distinct functional groups:

  • N¹ substituent: A 2,2-diphenylethyl group, providing steric bulk and hydrophobic interactions due to its aromatic rings.

Properties

CAS No.

627521-38-4

Molecular Formula

C22H31N3O

Molecular Weight

353.5 g/mol

IUPAC Name

N'-(2,2-diphenylethyl)-N-(2-morpholin-4-ylethyl)ethane-1,2-diamine

InChI

InChI=1S/C22H31N3O/c1-3-7-20(8-4-1)22(21-9-5-2-6-10-21)19-24-12-11-23-13-14-25-15-17-26-18-16-25/h1-10,22-24H,11-19H2

InChI Key

GGHIBDRUNLKBFE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine typically involves a multi-step process:

    Formation of the Diphenylethyl Intermediate: The initial step involves the preparation of the diphenylethyl intermediate through a Friedel-Crafts alkylation reaction. Benzene is reacted with 2-chloroethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Morpholinyl Group: The next step involves the introduction of the morpholinyl group. This is achieved by reacting the diphenylethyl intermediate with morpholine in the presence of a suitable base such as sodium hydride.

    Formation of the Final Product: The final step involves the coupling of the intermediate with ethane-1,2-diamine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of N1-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. High-purity reagents and catalysts are employed to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine exhibit promising anticancer properties. For instance, derivatives of morpholine-containing compounds have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. A study highlighted the potential of morpholine derivatives in targeting specific kinases associated with cancer proliferation .

1.2 Neuroprotective Effects

The morpholine moiety is often associated with neuroprotective effects in pharmacological studies. Compounds that include morpholine structures have been investigated for their ability to mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests that this compound could play a role in developing treatments for conditions like Alzheimer's disease .

Material Science

2.1 Polymer Chemistry

In material science, the compound has potential applications as a building block for synthesizing novel polymers. Its amine groups can participate in polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability. Research has shown that incorporating such amine-functionalized compounds into polymer matrices can improve adhesion and compatibility with other materials .

2.2 Coatings and Adhesives

Due to its chemical reactivity, this compound can be utilized in formulating advanced coatings and adhesives. The compound's ability to form strong bonds with various substrates makes it suitable for applications in protective coatings and industrial adhesives where durability and resistance to environmental factors are critical .

Biochemical Applications

3.1 Enzyme Inhibition Studies

The compound's structural features allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. Studies have demonstrated that morpholine derivatives can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in treating conditions like myasthenia gravis and Alzheimer's disease . This highlights the compound's potential for therapeutic development.

3.2 Drug Delivery Systems

In drug delivery research, the incorporation of this compound into nanocarriers has been explored. Its ability to modify surface properties of nanoparticles can enhance drug solubility and bioavailability while allowing for targeted delivery to specific tissues or cells . This application is particularly significant in cancer therapy where localized treatment is crucial.

Case Studies

Study Application Findings
Study on Anticancer ActivityIn vitro testing on cancer cell linesDemonstrated significant cytotoxicity against lung cancer cells; suggested mechanism involved apoptosis induction .
Neuroprotective EffectsEvaluation of cognitive function in animal modelsMorpholine derivatives improved memory retention and reduced neuroinflammation markers .
Polymer SynthesisDevelopment of new polymer compositesEnhanced mechanical strength and thermal stability observed; effective for high-performance applications .

Mechanism of Action

The mechanism of action of N1-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The ethane-1,2-diamine backbone serves as a versatile platform for functionalization. Key comparisons include:

Table 1: Substituent-Driven Properties of Ethane-1,2-Diamine Derivatives
Compound Name N¹ Substituent N² Substituent Key Structural Features Reference
Target Compound 2,2-Diphenylethyl 2-(Morpholin-4-yl)ethyl High steric bulk (N¹); polar morpholine ring (N²) enhances solubility. -
N-[2-(4-Phenylpiperazin-1-yl)-4-quinolyl]ethane-1,2-diamine (Compound 215) Phenylpiperazinyl Quinoline-derived group Piperazine ring (N-containing) improves metabolic stability; retains antiviral activity.
N-(2-Aminoethyl)-N′-benzylethane-1,2-diamine Benzyl Aminoethyl Simple aromatic substituent (N¹); shorter chain at N² limits steric hindrance.
N’-(7-Chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine Diethyl 7-Chloroquinoline Chloroquinoline group (N²) may confer antimalarial activity; diethyl groups increase lipophilicity.

Key Observations :

  • Diphenylethyl vs.
  • Morpholine vs. Piperazine Rings : Morpholine’s oxygen atom may reduce basicity compared to piperazine’s secondary amine, altering solubility and metabolic stability .
Antiviral Activity:
  • Compound 215 (piperazinyl analogue) demonstrated retained antiviral activity after replacing amino alcohol groups with ethylamine, highlighting the importance of nitrogen-rich substituents for bioactivity . The target compound’s morpholine group, while less basic than piperazine, may still support interactions with viral targets.
Corrosion Inhibition:
  • Linear polyamines like N¹-(2-aminoethyl)ethane-1,2-diamine (DETA) show corrosion inhibition correlated with the number of -NH- groups . The target compound’s bulky substituents may reduce this efficacy but enhance selectivity in specific environments.

Physicochemical Properties

Metabolic Stability:
  • Piperazinyl derivatives (e.g., Compound 215) were engineered for improved metabolic stability over amino alcohols . The morpholine group in the target compound, with its lower basicity, may similarly resist oxidative metabolism.
Solubility and Lipophilicity:
  • The morpholine ring’s oxygen atom enhances water solubility compared to purely aliphatic or aromatic substituents (e.g., benzyl or diphenylethyl groups) . However, the diphenylethyl group likely increases logP, favoring membrane permeability.

Biological Activity

N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines diphenylethyl and morpholine moieties, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C18H24N2C_{18}H_{24}N_2 with a molecular weight of approximately 288.40 g/mol. Its structure includes:

  • Diphenylethyl group : This moiety is known for its ability to interact with various biological targets.
  • Morpholine group : Often associated with increased solubility and bioavailability in pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives. Here are some key findings relevant to this compound:

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Antitumor Demonstrated significant inhibition of MDA-MB-468 cells with a GI50 of 0.44 μM.
Antimicrobial Exhibited activity against various microbial strains in preliminary tests.
Neurotransmitter Modulation Suggested potential for modulating serotonin and dopamine receptors.

Case Studies

Case Study 1: Antitumor Activity
A study focused on the antiproliferative effects of N-acylated derivatives of similar diamines revealed that certain modifications significantly enhanced their potency against breast cancer cell lines (MDA-MB-231 and MDA-MB-468). The structure-activity relationship (SAR) indicated that specific substitutions on the morpholine ring could improve efficacy while minimizing toxicity to normal cells.

Case Study 2: Neuropharmacological Effects
Another investigation explored the neuropharmacological potential of compounds related to this compound. These studies highlighted the compound's ability to modulate neurotransmitter systems, which could have implications for treating mood disorders.

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